molecular formula C24H31N3O3S B13562340 N-(adamantan-1-yl)-2-{[3-(3-hydroxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}propanamide CAS No. 1007763-39-4

N-(adamantan-1-yl)-2-{[3-(3-hydroxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}propanamide

Cat. No.: B13562340
CAS No.: 1007763-39-4
M. Wt: 441.6 g/mol
InChI Key: WGMFNFOEGNCSFI-UHFFFAOYSA-N
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Description

N-(adamantan-1-yl)-2-{[3-(3-hydroxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}propanamide is a synthetic small molecule featuring a 3,4-dihydroquinazolin-4-one core substituted with a 3-hydroxypropyl group at position 3 and a sulfanyl-linked propanamide moiety at position 2. This compound is classified as a 6-membered heterocycle, a structural class often explored for pharmaceutical applications due to its bioisosteric properties and metabolic stability . However, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s product listings .

Properties

CAS No.

1007763-39-4

Molecular Formula

C24H31N3O3S

Molecular Weight

441.6 g/mol

IUPAC Name

N-(1-adamantyl)-2-[3-(3-hydroxypropyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide

InChI

InChI=1S/C24H31N3O3S/c1-15(21(29)26-24-12-16-9-17(13-24)11-18(10-16)14-24)31-23-25-20-6-3-2-5-19(20)22(30)27(23)7-4-8-28/h2-3,5-6,15-18,28H,4,7-14H2,1H3,(H,26,29)

InChI Key

WGMFNFOEGNCSFI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC12CC3CC(C1)CC(C3)C2)SC4=NC5=CC=CC=C5C(=O)N4CCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Adamantan-1-yl)-2-((3-(3-hydroxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)propanamide typically involves multiple steps. One common approach starts with the preparation of the quinazolinone core, followed by the introduction of the adamantane group and the thioether linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(Adamantan-1-yl)-2-((3-(3-hydroxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(Adamantan-1-yl)-2-((3-(3-hydroxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.

Medicine

In medicinal chemistry, N-(Adamantan-1-yl)-2-((3-(3-hydroxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)propanamide could be explored for its therapeutic potential. Its structural features may confer activity against specific diseases or conditions, making it a candidate for drug development.

Industry

In industry, this compound may find applications in the development of advanced materials, such as polymers or coatings. Its unique properties can be leveraged to enhance the performance of these materials.

Mechanism of Action

The mechanism of action of N-(Adamantan-1-yl)-2-((3-(3-hydroxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Property/Feature Target Compound 2-[(3-cyclopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N,N-bis(propan-2-yl)propanamide
Core Structure 3,4-Dihydroquinazolin-4-one with 3-hydroxypropyl 3,4-Dihydroquinazolin-4-one with 3-cyclopropyl
Sulfanyl Substituent Propanamide with adamantane Propanamide with bis(isopropyl)
Molecular Formula Likely C₂₃H₂₉N₃O₃S (inferred) C₂₀H₂₇N₃O₂S
Molecular Weight ~427.5 g/mol (estimated) 373.5 g/mol
Key Functional Groups Hydroxypropyl (polar), adamantane (lipophilic) Cyclopropyl (strain-enhanced reactivity), bis(isopropyl) (steric hindrance)
Commercial Status Discontinued Active listings (e.g., CAS 949394-17-6)

Biological Activity

N-(adamantan-1-yl)-2-{[3-(3-hydroxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}propanamide is a complex organic compound notable for its unique structural features, which include an adamantane moiety, a quinazolinone core, and a thioether linkage. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and enzyme modulation.

Structural Characteristics

The molecular formula of this compound is C₁₈H₂₃N₃O₂S, with a molecular weight of approximately 441.6 g/mol. The combination of functional groups contributes to its diverse biological activity.

Structural Feature Description
Adamantane moietyProvides stability and hydrophobic characteristics
Quinazolinone coreAssociated with various biological activities, including anticancer properties
Thioether linkageEnhances interaction with biological targets

Anticancer Properties

Research indicates that compounds related to quinazolinones exhibit significant anticancer activity. This compound has been shown to interact with specific proteins and enzymes involved in cellular signaling pathways. These interactions can lead to effects such as:

  • Modulation of Cell Proliferation : The compound may inhibit the growth of cancer cells by inducing apoptosis.
  • Caspase Activation : Studies have demonstrated that related compounds can activate caspases, particularly caspase-8, leading to programmed cell death in cancer cell lines such as HepG2 (liver cancer) .

The precise mechanisms through which N-(adamantan-1-yl)-2-{[3-(3-hydroxypropyl)-4-oxo-3,4-dihydroquinazolin-2-y]sulfanyl}propanamide exerts its biological effects are still under investigation. However, it is believed that the compound modulates enzyme activities or interacts with cellular receptors, influencing various signaling pathways.

Case Studies

  • Cytotoxicity in Cancer Cell Lines :
    In a study evaluating the cytotoxic effects of related adamantane derivatives, several compounds demonstrated potent anti-proliferative activity against human cancer cell lines including HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). Notably, one derivative exhibited an IC50 value of 10.56 ± 1.14 μM against HepG2 cells, indicating significant cytotoxic potential .
  • Apoptotic Pathways :
    The activation of poly ADP-ribose polymerase (PARP) cleavage and caspase activity was observed in treated HepG2 cells. The results suggested that the compound induces apoptosis through a caspase-dependent pathway, specifically involving caspase-8 .

Future Directions

Further studies are necessary to elucidate the specific interaction mechanisms and affinities for target proteins associated with N-(adamantan-1-yl)-2-{[3-(3-hydroxypropyl)-4-oxo-3,4-dihydroquinazolin-2-y]sulfanyl}propanamide. Research should focus on:

  • In Vivo Studies : To assess the therapeutic potential and safety profile.
  • Structure–Activity Relationship (SAR) : To optimize the compound's efficacy and selectivity against various cancer types.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including:

  • Coupling of adamantane and quinazolinone moieties : Use nucleophilic substitution or thiol-ene click chemistry to link the sulfanyl group to the quinazolinone core. Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are preferred, with reaction temperatures maintained at 50–80°C .
  • Purification : Column chromatography (e.g., silica gel with CHCl₃:MeOH 9:1) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
  • Critical parameters : Control pH, temperature, and reaction time to minimize side products. For example, refluxing for 3–6 hours in ethanol with potassium hydroxide as a base improves yield (63–92%) .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify regioselectivity and substituent positions. For example, adamantane protons appear as sharp singlets at δ 1.6–2.1 ppm, while quinazolinone carbonyls resonate at δ 165–175 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity (>95%) and detects impurities .
  • Mass Spectrometry (HRMS-ESI) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 413.6) validate the molecular formula .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Modify substituents : Introduce electron-withdrawing groups (e.g., Cl, Br) on the quinazolinone ring to enhance binding to targets like cannabinoid receptors or kinases. Evidence shows that 4-chloro derivatives (e.g., compound 22 in ) exhibit 92% yield and improved receptor affinity.
  • Adjust hydrophobicity : Replace the 3-hydroxypropyl group with alkyl chains (e.g., cyclohexyl or isopropyl) to modulate membrane permeability. Triazole-containing analogs (e.g., ) demonstrate enhanced antimicrobial activity due to improved lipophilicity.
  • Validate via assays : Test modified analogs in in vitro models (e.g., cancer cell lines A549 or osteoclast inhibition assays) to correlate structural changes with activity .

Q. What computational strategies predict target interactions and photophysical properties?

  • Molecular docking : Use AutoDock Vina to model interactions with the PI3K/Akt pathway or viral proteases. Adamantane’s rigid structure may sterically hinder ATP-binding pockets in kinases .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict fluorescence or redox behavior. For maleimide derivatives, DFT-guided design improved fluorescence quantum yield by 40% .
  • Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories to assess adamantane’s role in maintaining target engagement .

Q. How can contradictory biological activity data across studies be resolved?

  • Standardize assays : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration). For example, discrepancies in IC₅₀ values for PI3K inhibition may arise from varying ATP concentrations .
  • Verify compound integrity : Reanalyze stored samples via HPLC to rule out degradation. A study on triazole-adamantane hybrids found that 10% impurity reduced antiviral efficacy by 50% .
  • Control experimental variables : Use isogenic cell lines or knockout models to isolate target-specific effects. For instance, osteoclast inhibition in was confirmed using RANKL-induced differentiation assays.

Methodological Notes

  • Synthesis Troubleshooting : If yields drop below 50%, check moisture sensitivity of intermediates or optimize catalyst loading (e.g., 0.1–1 mol% Pd for cross-coupling) .
  • Data Reproducibility : Publish full spectral data (NMR, HRMS) and crystallographic parameters (CCDC codes) to enable independent validation .
  • Ethical Compliance : Adhere to institutional guidelines for biological testing, particularly for antiviral or cytotoxic compounds .

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